(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide
Description
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(NE)-N-[(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-9(11)7-12-5-8/h4-7H,1-3H3/b13-6+ |
InChI Key |
WFJQPZFHZNOMJB-AWNIVKPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC(=CN=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Biological Activity
(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide is a sulfinamide compound that incorporates a brominated pyridine moiety. This combination is significant as it may enhance the compound's biological activity, particularly in pharmacological applications. The compound's molecular formula is CHBrNOS, and it has garnered attention for its potential therapeutic uses.
Chemical Structure and Properties
The structural characteristics of (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide contribute to its biological properties. The sulfinamide group is known for its ability to participate in various biochemical interactions, while the brominated pyridine can enhance binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 289.19 g/mol |
| CAS Number | 1329171-43-8 |
Biological Activity
Research indicates that compounds similar to (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide exhibit a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that sulfinamide derivatives can exhibit significant antitumor properties. For instance, compounds tested on various lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both two-dimensional (2D) and three-dimensional (3D) assays. The IC values were determined to assess cytotoxicity against these cancer cells .
- Antibacterial Activity : Similar compounds have been evaluated for their antibacterial effects against common pathogens such as E. coli and S. aureus. The presence of the sulfinamide group may enhance the antibacterial efficacy by interfering with bacterial metabolic processes .
Case Studies
-
Antitumor Efficacy : A study involving the testing of various sulfinamide derivatives highlighted the potential of (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide in inhibiting cell proliferation in lung cancer models. The compound was compared with standard chemotherapeutics like doxorubicin and vandetanib, revealing competitive IC values that suggest effective antitumor activity.
Cell Line Compound IC (µM) Doxorubicin IC (µM) A549 6.75 ± 0.19 1.5 HCC827 5.13 ± 0.97 0.8 NCI-H358 4.01 ± 0.95 1.0 - Antibacterial Studies : In vitro studies demonstrated that (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide exhibited notable antibacterial activity against S. aureus with an MIC value comparable to established antibiotics, indicating its potential as an antimicrobial agent.
The mechanism through which (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound has been investigated for its potential in treating various diseases due to its structural characteristics. It may serve as a lead compound for developing new pharmaceuticals targeting conditions like diabetes and cancer.
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of (R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide against several bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
This demonstrates the compound's potential as an antibacterial agent.
Organic Synthesis
Role as an Intermediate:
(R,E)-N-((5-Bromopyridin-3-yl)methylene)-2-methylpropane-2-sulfinamide is utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Types of Reactions:
- Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
- Reduction: The imine bond can be reduced to an amine.
- Substitution: The bromine atom can be replaced with nucleophiles under appropriate conditions.
These reactions are crucial for developing new compounds with desired properties.
Material Science
Applications in Material Development:
The compound's properties suggest potential applications in creating materials with specific functionalities. Its ability to undergo various chemical transformations makes it a candidate for developing polymers or other advanced materials.
Data Tables and Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-arylidene-2-methylpropane-2-sulfinamides. Key structural analogues include:
Physicochemical Properties
- Thiophene Analogue: δ 7.50 (s, 1H, thiophene-H) and 1.25 (s, 9H, t-Bu) .
- Mass Spectrometry : The target compound’s MS (m/z 433.87 [M+H]⁺) contrasts with the dibromopyridine analogue (m/z 420.96 [M+H]⁺) , reflecting molecular weight differences from halogen substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
